molecular formula C15H27N7O7S B1336691 H-Arg-Gly-Asp-Cys-OH CAS No. 109292-46-8

H-Arg-Gly-Asp-Cys-OH

Cat. No.: B1336691
CAS No.: 109292-46-8
M. Wt: 449.5 g/mol
InChI Key: AEGSIYIIMVBZQU-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Gly-Asp-Cys-OH is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and cysteine. This compound is known for its role as a binding motif in fibronectin and cell adhesion molecules. It has the ability to inhibit platelet aggregation and fibrinogen binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Gly-Asp-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. The synthesis begins with the attachment of the first amino acid to the resin, followed by deprotection and coupling cycles until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Gly-Asp-Cys-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Arg-Gly-Asp-Cys-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Arg-Gly-Asp-Cys-OH exerts its effects by binding to integrin receptors on the cell surface. This interaction inhibits platelet aggregation and fibrinogen binding, preventing blood clot formation. The molecular targets include integrins such as αvβ3 and αvβ5, which are involved in cell adhesion and signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGSIYIIMVBZQU-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Gly-Asp-Cys-OH
Reactant of Route 2
H-Arg-Gly-Asp-Cys-OH
Reactant of Route 3
H-Arg-Gly-Asp-Cys-OH
Reactant of Route 4
H-Arg-Gly-Asp-Cys-OH
Reactant of Route 5
H-Arg-Gly-Asp-Cys-OH
Reactant of Route 6
H-Arg-Gly-Asp-Cys-OH
Customer
Q & A

Q1: What is the primary biological target of Arg-Gly-Asp-Cys?

A1: Arg-Gly-Asp-Cys primarily targets integrins, specifically the αvβ3 integrin, also known as the vitronectin receptor. [, ] This integrin is commonly found on cells of mesenchymal origin and plays a crucial role in cell adhesion and signaling processes. []

Q2: How does the cyclic structure of Arg-Gly-Asp-Cys influence its activity?

A2: Cyclization of Arg-Gly-Asp-Cys, achieved through a disulfide bond between the cysteine residues, significantly enhances its potency as an integrin antagonist compared to its linear counterpart. [, ] This increased activity is attributed to the constrained conformation of the cyclic structure, which better mimics the bioactive conformation recognized by integrins. []

Q3: What are the downstream effects of Arg-Gly-Asp-Cys binding to αvβ3 integrin?

A3: Binding of Arg-Gly-Asp-Cys to αvβ3 integrin blocks the binding site for natural ligands, such as vitronectin and fibronectin, effectively inhibiting various cellular processes. These include cell adhesion, migration, proliferation, and angiogenesis, which are often implicated in tumor growth and metastasis. [, ]

Q4: What is the molecular formula and weight of Arg-Gly-Asp-Cys?

A4: The molecular formula of Arg-Gly-Asp-Cys is C17H29N7O6S2. Its molecular weight is 479.58 g/mol.

Q5: How was NMR spectroscopy used to characterize the conformation of Arg-Gly-Asp-Cys?

A5: NMR spectroscopy, particularly 1H-NMR, has been extensively employed to elucidate the solution conformation of Arg-Gly-Asp-Cys in various solvents, including DMSO-d6 and water. [, ] These studies revealed that the cyclic structure adopts a specific conformation around the Arg-Gly-Asp region, vital for its biological activity. []

Q6: How does the incorporation of penicillamine (Pen) affect the conformational flexibility of Arg-Gly-Asp-Cys?

A6: Replacing cysteine with penicillamine in the cyclic structure (Ac-Pen-Arg-Gly-Asp-Cys-NH2) was found to further restrict conformational flexibility compared to the cysteine-containing counterpart. [, ] This modification contributes to a more defined pharmacophore conformation and potentially influences its binding affinity and selectivity towards specific integrin subtypes. [, ]

Q7: Has Arg-Gly-Asp-Cys been successfully immobilized onto material surfaces?

A7: Yes, researchers have successfully immobilized Arg-Gly-Asp-Cys onto various material surfaces, including titanium and gold, to enhance their biocompatibility and promote cell adhesion. [, , , ] This surface modification holds promise for improving the integration of medical implants and promoting bone regeneration. [, ]

Q8: What methods have been used to characterize the immobilization of Arg-Gly-Asp-Cys on material surfaces?

A8: Various surface characterization techniques have been employed to confirm and quantify the immobilization of Arg-Gly-Asp-Cys on material surfaces. These include X-ray photoelectron spectroscopy (XPS), infrared reflection absorption spectroscopy (IRAS), and radiolabeling techniques. [, ]

Q9: Does Arg-Gly-Asp-Cys possess any inherent catalytic properties?

A9: While Arg-Gly-Asp-Cys itself doesn't exhibit direct catalytic activity, it can be employed as a building block in constructing nanostructures with enzymatic properties. [] For example, incorporating a selenium-containing analog of Arg-Gly-Asp-Cys onto gold nanoparticles resulted in a nanozyme with enhanced glutathione peroxidase (GPx) activity. []

Q10: How have molecular dynamics simulations been utilized to study Arg-Gly-Asp-Cys?

A10: Molecular dynamics (MD) simulations have provided valuable insights into the conformational dynamics and properties of Arg-Gly-Asp-Cys in solution. [, ] These simulations have helped elucidate the influence of the disulfide bond on its conformational preferences, dipole moment, and diffusion coefficients, further strengthening the understanding of its structure-activity relationship. []

Q11: How do modifications to the amino acid sequence flanking the RGD motif affect integrin binding?

A11: The amino acid residues flanking the core RGD sequence significantly influence the binding affinity and selectivity of the peptide towards different integrin subtypes. [] For instance, incorporating specific amino acids or modifying their chirality can enhance its affinity towards αvβ3 integrin while reducing its affinity towards other integrin subtypes. []

Q12: What strategies have been explored to improve the stability of Arg-Gly-Asp-Cys-based hydrogels?

A12: Researchers have incorporated crosslinking agents, such as UV light or chemical crosslinkers, to enhance the stability and mechanical properties of Arg-Gly-Asp-Cys-modified hydrogels for tissue engineering applications. [, ] These modifications aim to prolong the degradation time of the hydrogels and allow for sustained delivery of bioactive cues. [, ]

Q13: How does the performance of Arg-Gly-Asp-Cys-modified surfaces compare to unmodified controls in cell culture studies?

A13: In vitro studies consistently demonstrate that surfaces modified with Arg-Gly-Asp-Cys exhibit significantly enhanced cell attachment, spreading, and proliferation compared to unmodified control surfaces. [, ] This effect is attributed to the specific interaction between Arg-Gly-Asp-Cys and integrins on the cell surface, promoting cell adhesion and subsequent cellular processes. [, ]

Q14: What cell types have been used to investigate the efficacy of Arg-Gly-Asp-Cys-modified materials in vitro?

A14: Researchers have employed various cell types, including osteoblasts, fibroblasts, and neural stem cells, to assess the biocompatibility and efficacy of Arg-Gly-Asp-Cys-modified materials in vitro. [, , , ] The choice of cell type typically depends on the specific application being investigated, such as bone regeneration, tissue engineering, or nerve repair. [, , ]

Q15: Have there been any in vivo studies investigating the therapeutic potential of Arg-Gly-Asp-Cys?

A15: Yes, preclinical studies in animal models have demonstrated that Arg-Gly-Asp-Cys-conjugated nanoparticles can effectively target tumors expressing αvβ3 integrin. [] These nanoparticles, loaded with chemotherapeutic drugs, showed enhanced tumor uptake and improved therapeutic efficacy compared to free drug administration. []

Q16: What analytical techniques were used to monitor the biodistribution of Technetium-99m-labeled Arg-Gly-Asp-Cys in animal models?

A16: Researchers utilized scintigraphy and region-of-interest (ROI) analysis to monitor the biodistribution of Technetium-99m-labeled Arg-Gly-Asp-Cys in animal models. [] These techniques allowed for visualization and quantification of the radiolabeled peptide in different organs and tissues over time, providing insights into its pharmacokinetic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.